![molecular formula C24H19N7S B1244722 4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244722.png)
4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-[[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Synthesis and Characterization
The compound 4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been synthesized through various processes. For example, Nayak and Poojary (2019) describe the synthesis of a similar compound, 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, with an 80% yield. This synthesis involved treatment with 3,4-dimethoxybenzaldehyde in ethanol in the presence of acetic acid. The product was characterized by elemental analyses, mass spectrometry, FT-IR, 1H, and 13C-NMR spectroscopy (Nayak & Poojary, 2019).
Docking Studies and Biological Activity
Docking studies have been conducted to understand the binding interactions of these compounds with biological receptors. For instance, Nayak and Poojary (2020) conducted docking studies of similar compounds with prostaglandin D2 synthase (PGDS). These studies provided insights into their possible inhibitory action and suggested potential biological activity. Additionally, these compounds showed good antibacterial activity against various bacteria such as Staphylococcus aureus and Escherichia coli (Nayak & Poojary, 2020).
Structural Studies
Structural studies of 1,2,4-triazole derivatives, which include the mentioned compound, have been performed using techniques like X-ray diffraction. These studies help in understanding the molecular and supramolecular assembly of the crystals, which is crucial for their application in various fields. For example, Artime et al. (2018) conducted a structural study of three 1,2,4-triazole derivatives, providing detailed insights into their molecular structures (Artime et al., 2018).
Antimicrobial Activity
Several 1,2,4-triazole derivatives, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial activities. These studies have demonstrated that these compounds exhibit good or moderate antimicrobial activity against a range of microorganisms. Such findings are essential for developing new antimicrobial agents (Bayrak et al., 2009).
properties
Product Name |
4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
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Molecular Formula |
C24H19N7S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H19N7S/c1-17-7-9-18(10-8-17)22-20(16-30(29-22)21-5-3-2-4-6-21)15-26-31-23(27-28-24(31)32)19-11-13-25-14-12-19/h2-16H,1H3,(H,28,32)/b26-15+ |
InChI Key |
LLCAFOHVAONHIC-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/N3C(=NNC3=S)C4=CC=NC=C4)C5=CC=CC=C5 |
SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NN3C(=NNC3=S)C4=CC=NC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NN3C(=NNC3=S)C4=CC=NC=C4)C5=CC=CC=C5 |
solubility |
0.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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